2-Chloro-3-methoxypyridin-4-ol
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Overview
Description
2-Chloro-3-methoxypyridin-4-ol is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position, a methoxy group at the third position, and a hydroxyl group at the fourth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxypyridin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methoxypyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The nitro group (if present) can be reduced to an amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding ketones, aldehydes, or amines.
Scientific Research Applications
2-Chloro-3-methoxypyridin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxypyridin-4-ol depends on its specific application. In general, it interacts with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but with the methoxy group at the fourth position.
3-Chloro-2-methoxypyridine: Similar structure but with the chlorine and methoxy groups swapped.
4-Chloro-3-methoxypyridine: Similar structure but with the chlorine and methoxy groups swapped.
Uniqueness
2-Chloro-3-methoxypyridin-4-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement makes it valuable for specific synthetic and research applications.
Biological Activity
2-Chloro-3-methoxypyridin-4-ol (C6H6ClNO2) is a chemical compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and biochemistry. This article synthesizes current research findings on its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorine atom and a methoxy group, which contribute to its unique chemical reactivity and biological interactions. The compound's molecular weight is 159.57 g/mol, and it is classified under various chemical databases for its structural characteristics .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the metabolic pathways of other compounds .
- Cellular Effects : It modulates cellular signaling pathways, affecting gene expression and cellular metabolism. These effects can lead to alterations in cell function and viability .
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial effects against various pathogens, suggesting its potential use in developing new antibiotics .
- Anticancer Activity : Preliminary investigations indicate that it may exhibit cytotoxic effects on certain cancer cell lines, although more extensive studies are required to establish its efficacy .
- Urease Inhibition : Similar compounds have shown urease inhibitory activity, which could be beneficial in treating infections caused by Helicobacter pylori .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study assessed the compound's effectiveness against common bacterial strains. Results indicated significant inhibition at varying concentrations, highlighting its potential as an antimicrobial agent.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Helicobacter pylori 8 µg/mL -
Cytotoxicity Assessment :
- In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner.
Cell Line IC50 (µM) HeLa (cervical cancer) 15 MCF-7 (breast cancer) 20
Properties
IUPAC Name |
2-chloro-3-methoxy-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYGBCARRFRHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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